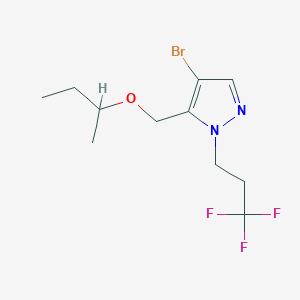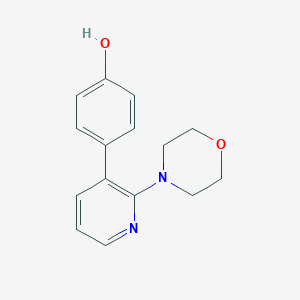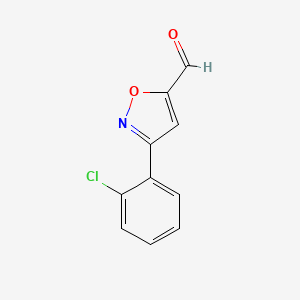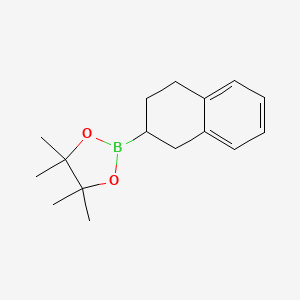
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone seems to be a complex organic molecule that likely contains a triazole ring, a piperidine ring, and a benzofuran ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for their in vitro cytotoxic activity .
Molecular Structure Analysis
The molecular structure of this compound likely involves a triazole ring attached to a piperidine ring, which is further connected to a benzofuran ring via a methanone group .
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the prominent applications of compounds related to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is in the field of antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of compounds, including those with structural similarities to the query compound, which displayed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Sunitha et al. (2017) reported on novel benzofuran-based 1,2,3-triazoles, a class to which the query compound belongs, demonstrating significant antimicrobial properties (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Antiproliferative Activity
Compounds similar to the query chemical have also been explored for their antiproliferative activities. Prasad et al. (2018) synthesized a compound with a structure akin to the query compound, which was evaluated for antiproliferative activity. The compound's molecular structure was characterized and found to be stabilized by inter and intra-molecular hydrogen bonds, hinting at its potential stability and efficacy in biological systems (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonist Activity
Research has also been conducted on the antagonist activity of structurally similar compounds. Watanabe et al. (1992) prepared derivatives with a structure related to the query compound and tested them for antagonist activity, specifically targeting the 5-HT2 and alpha 1 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Structural and Molecular Studies
Structural and molecular studies form a crucial part of research into compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Gumus et al. (2018) performed a detailed study, including X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods) on a related compound, providing insights into its structural and electronic properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUYWCGHCUOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

